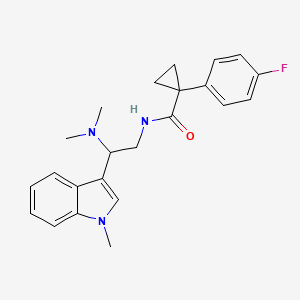

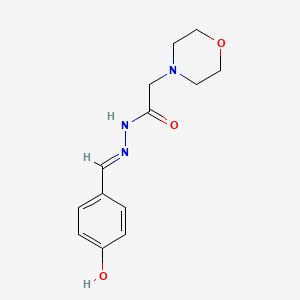

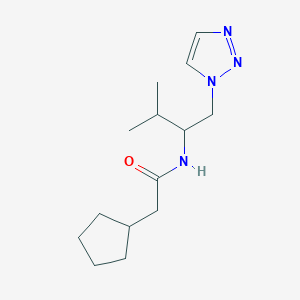

![molecular formula C13H18ClN3O B2845988 3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride CAS No. 1443979-71-2](/img/structure/B2845988.png)

3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride is a chemical compound with the CAS Number: 1443979-71-2 . It has a molecular weight of 267.76 . The IUPAC name for this compound is 1-(3-(methylamino)propyl)-3-methylene-3,4-dihydroquinoxalin-2(1H)-one hydrochloride . It is typically stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3O.ClH/c1-10-13(17)16(9-5-8-14-2)12-7-4-3-6-11(12)15-10;/h3-4,6-7,14-15H,1,5,8-9H2,2H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder . The compound’s molecular weight is 267.76 .Scientific Research Applications

Synthesis and Reactivity

Stereoselective Synthesis for Antibiotic Applications

The compound has been involved in the stereoselective synthesis of key intermediates like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a crucial step in the preparation of fluoroquinolone antibiotics aimed at combating multidrug-resistant organisms causing community-acquired respiratory tract infections (Lall et al., 2012).

Reactivity with Acetylenecarboxylic Acid

The compound's derivatives have been explored for their reactivity with acetylenecarboxylic acid, leading to insights into hydrolysis mechanisms relevant to synthetic chemistry and pharmaceutical synthesis (Iwanami et al., 1964).

Antimicrobial Activity

Antimicrobial Quinoxaline Derivatives

Research has focused on synthesizing new quinoxaline derivatives with expected optimized antimicrobial activity, showcasing the compound's potential as a scaffold for developing novel antimicrobials (Singh et al., 2010).

Pharmacological Applications

Serotonin Receptor Antagonism

The compound has been utilized in the design and preparation of 3-chloroquinoxaline-2-carboxamides, demonstrating serotonin (5-HT3) receptor antagonistic activities, indicating its potential in developing treatments for gastrointestinal disorders (Mahesh et al., 2004).

Molecular Structure and Drug Design

Crystal Structure Analysis

Studies on the crystal structure of derivatives highlight the compound's relevance in understanding molecular configurations for drug design and development. The investigation of isomers and their structural differences underpins the versatile applications of quinoxaline derivatives in medicinal chemistry (Ahoya et al., 2010).

Antimalarial Activity

The synthesis of arylaminoquinoxalines and evaluation of their antimalarial activity in mice offer insights into the compound's potential use in developing novel antimalarial therapies (Rangisetty et al., 2001).

Anti-Cancer Drug Development

Innovative synthesis and evaluation of isoxazolequinoxaline derivatives have provided promising results for anti-cancer drug development, underscoring the compound's significance in oncological research (Abad et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-methyl-1-[3-(methylamino)propyl]quinoxalin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.ClH/c1-10-13(17)16(9-5-8-14-2)12-7-4-3-6-11(12)15-10;/h3-4,6-7,14H,5,8-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYXDJCJXOUMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CCCNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

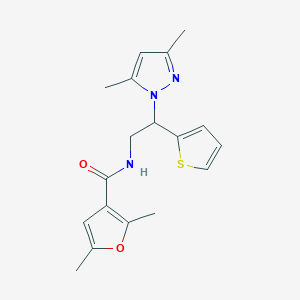

![11-(4-Butoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2845909.png)

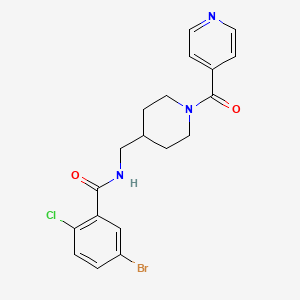

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2845910.png)

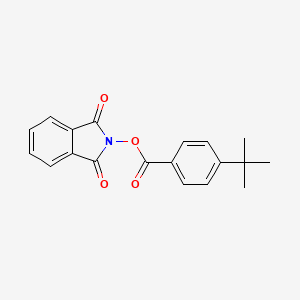

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide](/img/structure/B2845912.png)

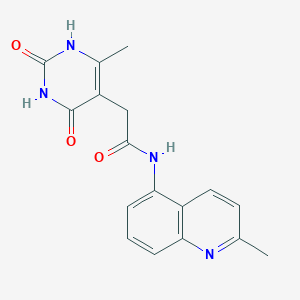

![2-(1H-benzo[d]imidazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide](/img/structure/B2845913.png)

![2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2845918.png)